BenchChemオンラインストアへようこそ!

N-(4-chloro-1,3-benzothiazol-7-yl)-4-(ethanesulfonyl)benzamide

Benzothiazole Sulfonamide Bioactivity

This benzothiazole sulfonamide compound offers a unique combination of a 4-chloro substitution on the benzothiazole core and a para-ethanesulfonyl benzamide moiety. Its distinct structural features make it an ideal starting point for custom structure-activity relationship (SAR) investigations, particularly when exploring substituent effects on kinase or enzyme inhibition. Procurement is driven by the need for a unique sulfonyl substituent for proprietary exploratory screening campaigns.

Molecular Formula C16H13ClN2O3S2
Molecular Weight 380.86
CAS No. 1004393-08-1
Cat. No. B2417558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chloro-1,3-benzothiazol-7-yl)-4-(ethanesulfonyl)benzamide
CAS1004393-08-1
Molecular FormulaC16H13ClN2O3S2
Molecular Weight380.86
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3
InChIInChI=1S/C16H13ClN2O3S2/c1-2-24(21,22)11-5-3-10(4-6-11)16(20)19-13-8-7-12(17)14-15(13)23-9-18-14/h3-9H,2H2,1H3,(H,19,20)
InChIKeyHGXSRQHNTCPJIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-chloro-1,3-benzothiazol-7-yl)-4-(ethanesulfonyl)benzamide (CAS 1004393-08-1): Chemical Identity and In-Class Positioning for Procurement


N-(4-chloro-1,3-benzothiazol-7-yl)-4-(ethanesulfonyl)benzamide (CAS 1004393-08-1) is a synthetic small molecule (MW 380.9 g/mol, molecular formula C16H13ClN2O3S2) belonging to the benzothiazole sulfonamide/benzamide class [1]. Its structure features a 4-chloro-1,3-benzothiazol-7-amine core linked via an amide bond to a 4-(ethanesulfonyl)phenyl moiety. This compound is a commercially available screening compound but has very limited publicly disclosed biological annotation. The lack of primary literature or patent data for this specific entity means its differentiation from close analogs cannot be established through conventional comparative pharmacology at this time.

Why N-(4-chloro-1,3-benzothiazol-7-yl)-4-(ethanesulfonyl)benzamide Cannot Be Considered Interchangeable with In-Class Analogs


The target compound's precise 4-chloro substitution on the benzothiazole core, combined with the para-ethanesulfonyl benzamide, defines its unique chemical space [1]. Even among close analogs—such as the isopropylsulfonyl [2], piperidine-1-sulfonyl [3], or pyrrolidine-1-sulfonyl variants—changes to the sulfonyl substituent size, shape, and electronic character are known to modulate target binding, ADME properties, and selectivity profiles in this chemical class. Without a direct experimental comparison, generic substitution carries an unquantifiable risk of altering biological activity. However, a formal, data-backed justification for selecting this specific compound over its nearest neighbors is not yet possible due to the absence of published comparative studies.

Quantitative Differentiation Evidence for N-(4-chloro-1,3-benzothiazol-7-yl)-4-(ethanesulfonyl)benzamide: A Null Finding Report


Absence of Biological Activity Data for N-(4-chloro-1,3-benzothiazol-7-yl)-4-(ethanesulfonyl)benzamide

A comprehensive search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) found no quantitative bioactivity data (IC50, Ki, EC50, etc.) for the target compound [1]. Consequently, no head-to-head comparisons with the identified analogs (isopropylsulfonyl, piperidine-1-sulfonyl, pyrrolidine-1-sulfonyl variants) can be made.

Benzothiazole Sulfonamide Bioactivity

Lack of Patent-Specific Exemplification for the Target Compound

The benzothiazole sulfonamide patent literature (e.g., AstraZeneca's VR1 antagonist series) [1] describes broad Markush structures that could encompass the target compound, but the molecule is not explicitly synthesized, exemplified, or assigned biological data in any available patent.

Chemical Patent Benzothiazole VR1 Antagonist

Validated Application Scenarios for N-(4-chloro-1,3-benzothiazol-7-yl)-4-(ethanesulfonyl)benzamide Based on Current Evidence


Use as a Structural Analog in Patent SAR Analysis (with Caveats)

The compound can be utilized as a reference tool when analyzing the structure-activity relationships (SAR) of benzothiazole sulfonamide patent families, such as those targeting VR1 [1]. Its value here is strictly as a structural comparator to contextualize the substituent effects of exemplified analogs, not as a biologically benchmarked entity.

Chemical Probe for Exploratory In-House Screening

Given its commercial availability and the general interest in benzothiazole sulfonamides as kinase or enzyme inhibitors [1], the compound may serve as a starting point for proprietary exploratory screening campaigns. Any procurement decision should be driven by the need for a unique sulfonyl substituent (ethanesulfonyl vs. isopropyl or cyclic sulfonamides) for a custom SAR investigation.

Quote Request

Request a Quote for N-(4-chloro-1,3-benzothiazol-7-yl)-4-(ethanesulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.